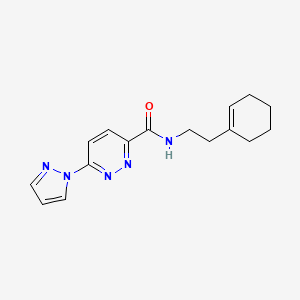
N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex organic compound characterized by its thiazole and isoxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole ring. Key reagents and conditions include:
Thiophene derivatives: as starting materials.
Oxidation and cyclization reactions: to form the thiazole ring.
Condensation reactions: to introduce the isoxazole ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of thiazole to sulfone derivatives.
Reduction: Reduction of the thiazole ring to form thiazolidine derivatives.
Substitution: Replacement of functional groups on the thiazole or isoxazole rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed:
Sulfone derivatives: Resulting from oxidation reactions.
Thiazolidine derivatives: Resulting from reduction reactions.
Halogenated derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.
Comparación Con Compuestos Similares
Thiazole derivatives: Similar compounds include 2-acetamido-4-methylthiazole and other thiazole-based molecules.
Isoxazole derivatives: Compounds such as 5-(thiophen-2-yl)isoxazole and related isoxazole derivatives.
Uniqueness: N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide stands out due to its unique combination of thiazole and isoxazole rings, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-7-20-13(14-8)15-12(17)6-9-5-10(18-16-9)11-3-2-4-19-11/h2-5,7H,6H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELGNDVIIRPLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)

![1-(4-bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2900358.png)

![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)


![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2900374.png)
![(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2900375.png)
